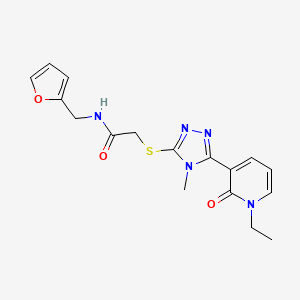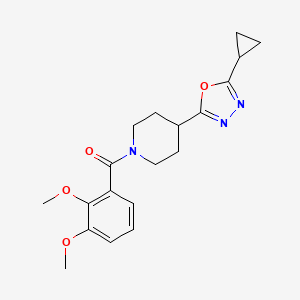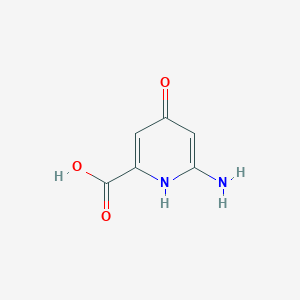![molecular formula C11H14ClN3 B2798466 [2-(3-Phenyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride CAS No. 1197237-20-9](/img/structure/B2798466.png)
[2-(3-Phenyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-(3-Phenyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a type of heterocyclic aromatic organic compounds, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . The pyrazoline moiety is present in several marketed molecules with a wide range of uses, which has established its importance in pharmaceutical and agricultural sectors, as well as in industry .
Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-member ring with two nitrogen atoms at different positions, and hence exist as three isomeric forms of 1-pyrazoline, 2-pyrazoline, and 3-pyrazoline .Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N -isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
The chemistry of related pyrazoline compounds, like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, highlights their value as building blocks in the synthesis of a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. The unique reactivity of these compounds allows for mild reaction conditions in generating versatile dyes and heterocyclic compounds from a broad spectrum of precursors, including amines and phenols, which could suggest similar applications for [2-(3-Phenyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride (Gomaa & Ali, 2020).
Antifungal Applications
Research into small molecules against Fusarium oxysporum highlights the antifungal potential of pyrazoline derivatives. The structure-activity relationship (SAR) interpretations for these compounds provide insights into their pharmacophore sites, suggesting that this compound may have similar antifungal applications (Kaddouri et al., 2022).
Biological Activities
The pyrazoline moiety is recognized for its role in several biologically active compounds, exhibiting a wide range of activities such as anticancer, analgesic, anti-inflammatory, and antimicrobial properties. This makes pyrazoline derivatives, including potentially this compound, interesting templates for medicinal chemistry and the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).
Anticancer Research
Recent updates on synthetic strategies of pyrazoline derivatives for developing new anticancer agents underscore the significance of the pyrazoline scaffold in medicinal chemistry. The focus on synthesizing pyrazoline derivatives to demonstrate a high biological effect suggests that compounds like this compound may also possess valuable anticancer properties (Ray et al., 2022).
Therapeutic Applications in Neurodegenerative Disorders
Pyrazolines have shown potential in treating neurodegenerative diseases, with research indicating their neuroprotective properties. Studies covering structure-activity relationships, molecular docking simulations, and inhibitory actions against enzymes like acetylcholine esterase and monoamine oxidase highlight the therapeutic potential of pyrazoline derivatives in managing conditions such as Alzheimer's and Parkinson's diseases. This research direction may also be relevant for this compound, suggesting its exploration in the context of neurodegenerative disorders (Ahsan et al., 2022).
Wirkmechanismus
Target of Action
It’s known that pyrazole-bearing compounds, which this compound is a part of, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s known that pyrazole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It’s known that pyrazoline and its analogs, which this compound is a part of, are pharmacologically active scaffolds .
Pharmacokinetics
It’s known that imidazole, a similar heterocyclic compound, is highly soluble in water and other polar solvents , which could suggest a high bioavailability for this compound.
Result of Action
It’s known that pyrazoline and its analogs, which this compound is a part of, have diverse pharmacological effects .
Action Environment
It’s known that the efficacy of similar heterocyclic compounds can vary depending on the specific conditions of their use .
Eigenschaften
IUPAC Name |
2-(3-phenylpyrazol-1-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c12-7-9-14-8-6-11(13-14)10-4-2-1-3-5-10;/h1-6,8H,7,9,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGDJMKXLYWRSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Amino-6-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B2798383.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2798384.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B2798387.png)

![(E)-3-[3-bromo-4-[2-(dimethylamino)-2-oxoethoxy]-5-ethoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2798389.png)


![(1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol](/img/structure/B2798396.png)

![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(3-chloro-4-fluorobenzyl)acetamide](/img/structure/B2798399.png)



